molecular formula C12H18N2O B1291388 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline CAS No. 373824-30-7

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B1291388
CAS No.: 373824-30-7
M. Wt: 206.28 g/mol
InChI Key: YJDXLUSVVAGFFS-UHFFFAOYSA-N
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Description

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This aniline derivative is characterized by a pyrrolidine group linked via an ethoxy chain to a meta-substituted aniline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Computational predictions suggest this compound exhibits promising drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB) , which is of significant interest in central nervous system (CNS) drug discovery . It is also predicted to be a substrate for P-glycoprotein (P-gp). Profiling against major cytochrome P450 enzymes indicates it is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a lower risk of certain drug-drug interactions . In research applications, this compound and its structural analogues serve as key precursors in synthetic chemistry. Tertiary aniline derivatives with specific ortho-substitutions can undergo unique cyclization reactions via [1,n]-hydride transfer processes. These reactions are robust methods for C(sp3)–C(sp3) coupling and are useful for constructing complex nitrogen-containing heterocycles, such as tetrahydroquinolines and larger ring systems like oxazonines, which are privileged scaffolds in medicinal chemistry and material science . As a supplier, we provide this chemical for Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXLUSVVAGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620481
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373824-30-7
Record name 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373824-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2 Pyrrolidin 1 Yl Ethoxy Aniline

Retrosynthetic Analysis for the Elucidation of Key Precursors and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond formations and strategic disconnections to devise a logical synthetic plan. For 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, the analysis reveals three primary disconnections corresponding to the formation of the pyrrolidine (B122466) ring, the aniline (B41778) moiety, and the ether linkage.

Analysis of the Pyrrolidine Ring Synthesis

The pyrrolidine ring is a common motif in many biologically active compounds. Its synthesis can be approached through various methods, including the cyclization of linear precursors. A common strategy involves the use of 1,4-dihalobutanes or other bifunctional compounds that can react with a primary amine to form the five-membered ring. However, for the synthesis of this compound, it is often more practical to utilize commercially available pyrrolidine or its derivatives as a starting material.

Analysis of the Aniline Moiety Synthesis

The aniline moiety can be derived from several precursors. A common and effective strategy involves the reduction of a nitro group attached to the aromatic ring. This approach is advantageous as the nitro group is an electron-withdrawing group that can facilitate certain reactions, and its reduction to an amine is typically a high-yielding and clean transformation. Therefore, a key precursor for the aniline portion of the target molecule is 3-nitrophenol (B1666305). 3-Aminophenol (B1664112) itself is also a viable starting material, which can be prepared by methods such as the caustic fusion of 3-aminobenzenesulfonic acid or from resorcinol (B1680541) via a substitution reaction with ammonium (B1175870) hydroxide (B78521). wikipedia.org

Analysis of the Ether Linkage Formation

The ether linkage is a crucial connection between the aniline and pyrrolidine-ethoxy fragments. The most logical and widely used method for forming such an aryl ether bond is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this disconnection points to two potential precursor pairs:

3-Aminophenol (or 3-nitrophenol) and a 2-(pyrrolidin-1-yl)ethyl halide (e.g., 1-(2-chloroethyl)pyrrolidine).

An alkoxide derived from 2-(pyrrolidin-1-yl)ethanol and a halo-substituted aniline (or nitrobenzene).

Considering the relative availability and reactivity of the precursors, the first approach is generally more favorable.

Established and Emerging Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible and efficient multi-step synthesis for this compound can be designed. While a specific established route for this exact molecule is not extensively documented in publicly available literature, the following pathway represents a chemically sound and practical approach based on well-established organic reactions.

Multi-Step Synthesis Pathways and Reaction Sequences

A robust two-step synthetic sequence starting from 3-nitrophenol is proposed:

Step 1: Williamson Ether Synthesis

The first step involves the formation of the ether linkage via a Williamson ether synthesis. 3-Nitrophenol is reacted with 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride in the presence of a suitable base to yield 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine (B8638846).

Reactants: 3-Nitrophenol, 1-(2-Chloroethyl)pyrrolidine hydrochloride

Base: A strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is required to deprotonate the phenolic hydroxyl group of 3-nitrophenol, forming the more nucleophilic phenoxide ion.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the SN2 reaction.

Reaction: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine and displacing the chloride leaving group to form the ether bond.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine to an amine, yielding the final product, this compound.

Reducing Agents: Several methods can be employed for this reduction. Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and clean method. acs.org Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be effective.

Solvent: For catalytic hydrogenation, solvents like ethanol (B145695) or ethyl acetate (B1210297) are commonly used. For metal-acid reductions, an acidic aqueous medium is employed.

Reaction: The nitro group is reduced to a primary amine, completing the synthesis of the target molecule.

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthesis of aryl ethers, such as this compound, often involves the Williamson ether synthesis. This method typically requires a strong base and polar aprotic solvents, which can present environmental and safety challenges. The application of green chemistry principles aims to mitigate these issues by focusing on atom economy, use of safer solvents, and energy efficiency.

Recent advancements in organic synthesis have demonstrated the efficacy of greener alternatives. For instance, the use of ultrasound irradiation in conjunction with green additives like citric acid in an ethanol solvent has been shown to promote the synthesis of pyrrolidinone derivatives from aniline. rsc.orgresearchgate.netresearchgate.net This approach offers a clean reaction profile, easy work-up, excellent yields, and significantly shorter reaction times. rsc.orgresearchgate.net Such methodologies could be adapted for the synthesis of this compound, potentially replacing hazardous reagents and solvents.

Another green strategy involves conducting reactions in environmentally benign solvent systems like ethanol-water mixtures under catalyst-free conditions. rsc.org One-pot, multi-component reactions are particularly noteworthy as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. rsc.orgbeilstein-journals.org For the synthesis of this compound, a one-pot reaction could conceivably be designed starting from 3-aminophenol, a pyrrolidine precursor, and a two-carbon linker, thus adhering to the principles of process intensification and waste reduction.

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Benefits
Use of Safer Solvents Replacing traditional polar aprotic solvents (e.g., DMF, DMSO) with ethanol, water, or ethanol/water mixtures. rsc.orgReduced toxicity, improved environmental profile, easier work-up.
Energy Efficiency Employing ultrasound irradiation to promote the reaction at lower temperatures and shorter durations. rsc.orgresearchgate.netReduced energy consumption, faster reaction rates.
Use of Renewable Feedstocks/Catalysts Utilizing citric acid as a biodegradable, green catalyst. rsc.orgLower environmental impact, reduced reliance on heavy metal catalysts.
Atom Economy / Process Intensification Designing one-pot, multi-component reactions to reduce intermediate steps and waste. beilstein-journals.orgHigher efficiency, less waste generation, simplified procedures.

Derivatization Strategies for Analogues and Related Compounds

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the systematic development of analogues. These derivatization strategies are crucial for exploring structure-activity relationships in various chemical and biological contexts.

Systematic Structural Modifications on the Pyrrolidine Ring

The pyrrolidine ring is a versatile scaffold that can be modified to influence the compound's steric and electronic properties. nih.gov The nitrogen-containing heterocyclic structure is a common feature in many alkaloids and pharmacologically active compounds. nih.govfrontiersin.org

Modifications can be achieved by introducing substituents at various positions of the ring. For example, starting with substituted proline derivatives, such as 4-hydroxyproline (B1632879), allows for the introduction of functional groups at the C4 position. nih.gov Further chemical transformations can convert these functional groups into a wide array of substituents. The introduction of alkyl or aryl groups at the C2 position can also be achieved, often starting from chiral precursors to control stereochemistry. researchgate.net These substitutions can significantly alter the basicity and nucleophilicity of the pyrrolidine nitrogen. nih.gov

Modification SiteType of ModificationSynthetic Precursor/MethodPotential Effect
C2-Position Alkylation, ArylationL-Proline based "chiral pool" synthesis. researchgate.netInfluence stereochemistry and interaction with biological targets.
C3-Position Hydroxylation, AminationStarting from functionalized pyrrolidine precursors.Alter polarity and hydrogen bonding capacity.
C4-Position Introduction of various substituentsUse of 4-hydroxyproline as a starting material. nih.govModulate the puckering of the ring and overall 3D shape. nih.gov
Nitrogen Atom N-oxidation, QuarternizationPost-synthetic modification of the final compound.Alter basicity, solubility, and pharmacokinetic properties.

Regioselective Substitutions on the Aniline Aromatic Ring

The aniline ring in this compound contains two activating, ortho-para directing groups: the amino (-NH₂) group and the ether (-OR) group. The amino group is a stronger activator than the ether group. Therefore, electrophilic aromatic substitution will be directed primarily to the positions ortho and para to the amino group (C2, C4, and C6 positions). The position meta to the amino group (C5) is also ortho to the ether group, making it another potential, though less likely, site of substitution.

Controlling regioselectivity among the activated positions is a key challenge. Steric hindrance from the adjacent ethoxy group may disfavor substitution at the C2 position. Consequently, substitutions are most likely to occur at the C4 and C6 positions. The choice of electrophile, solvent, and reaction temperature can be optimized to favor one regioisomer over others. Theoretical studies using density functional theory (DFT) can also help predict the most favorable sites for nucleophilic or electrophilic attack on substituted aromatic rings. nih.gov

Reaction TypeReagentExpected Major Product(s)
Halogenation Br₂ in H₂O or NBS2,4,6-tribromo-3-[2-(pyrrolidin-1-yl)ethoxy]aniline
Nitration HNO₃/H₂SO₄ (with protection of NH₂)4-nitro- and 6-nitro-3-[2-(pyrrolidin-1-yl)ethoxy]aniline
Sulfonation Fuming H₂SO₄4-amino-5-[2-(pyrrolidin-1-yl)ethoxy]benzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃ (with protection of NH₂)4-acyl- and 6-acyl-3-[2-(pyrrolidin-1-yl)ethoxy]aniline

Variations in the Ether Linkage (Chain Length, Heteroatom Substitution)

The ethoxy linker -[O-CH₂-CH₂]- plays a critical role in determining the spatial relationship between the aniline and pyrrolidine moieties. Its length, flexibility, and chemical nature can be systematically varied.

Chain Length Modification: The length of the alkyl chain can be readily modified by using different haloalkyl pyrrolidine precursors during the initial Williamson ether synthesis. For example, reacting 3-aminophenol with 1-(chloromethyl)pyrrolidine or 1-(3-chloropropyl)pyrrolidine (B1588886) would yield analogues with one-carbon (methylene) or three-carbon (propylene) linkers, respectively.

Heteroatom Substitution: The oxygen atom of the ether can be replaced with other heteroatoms to create bioisosteric analogues.

Thioether Linkage (-S-): A thioether analogue can be synthesized by reacting a thiolate version of 3-aminophenol (3-mercaptophenol) with an appropriate N-(haloalkyl)pyrrolidine.

Amine Linkage (-NR-): An amine-linked analogue could be prepared via reductive amination between 3-aminobenzaldehyde (B158843) (after suitable protection of the existing amino group) and pyrrolidine, followed by reduction of the resulting imine and deprotection. Alternatively, nucleophilic substitution of a haloaniline with pyrrolidine could be employed.

Linkage VariationStructureSynthetic Approach
Shortened Chain -[O-CH₂]-Williamson ether synthesis with 1-(chloromethyl)pyrrolidine.
Elongated Chain -[O-CH₂-CH₂-CH₂]-Williamson ether synthesis with 1-(3-chloropropyl)pyrrolidine.
Thioether -[S-CH₂-CH₂]-Reaction of 3-mercaptophenol with 1-(2-chloroethyl)pyrrolidine.
Secondary Amine -[NH-CH₂-CH₂]-Nucleophilic substitution of 3-fluoroaniline (B1664137) with 2-(pyrrolidin-1-yl)ethan-1-amine.

Introduction of Stereocenters and Stereoisomer Synthesis

The parent structure of this compound is achiral. However, stereocenters can be introduced at several positions to generate stereoisomers, a common strategy in medicinal chemistry to optimize interactions with chiral biological targets. nih.gov

Stereocenters on the Pyrrolidine Ring: The most common approach is to use enantiomerically pure starting materials derived from the "chiral pool". researchgate.net For example, (R)- or (S)-prolinol can be used to synthesize analogues with a stereocenter at the C2 position. nih.gov Similarly, enantiopure (4R)- or (4S)-hydroxyproline can serve as a precursor for analogues with a stereocenter at the C4 position. nih.gov

Stereocenters on the Ether Linkage: A chiral center can be introduced on the two-carbon chain of the ether linkage. For instance, synthesis could start from a chiral epoxide, such as (R)- or (S)-styrene oxide, which is opened by 3-aminophenol, followed by introduction of the pyrrolidine moiety. This would place a stereocenter with a hydroxyl group on the chain, which could be further functionalized.

The stereoselective synthesis of such analogues often relies on asymmetric catalysis or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms. nih.gov

Position of StereocenterChiral Precursor / MethodExample Structure Fragment
Pyrrolidine C2 (S)-Prolinol(S)-2-(hydroxymethyl)pyrrolidine derivative
Pyrrolidine C3 Chiral 3-hydroxypyrrolidine(R)- or (S)-3-hydroxypyrrolidine derivative
Ether Linkage Cα (R)-1-(pyrrolidin-1-yl)propan-2-ol-[O-CH₂-CH(CH₃)]-
Ether Linkage Cβ (R)-2-(pyrrolidin-1-yl)-1-phenylethan-1-ol-[O-CH(Ph)-CH₂]-

Spectroscopic Characterization and Structural Elucidation of 3 2 Pyrrolidin 1 Yl Ethoxy Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise structure of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline can be determined.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aniline (B41778) moiety, the ethoxy bridge, and the pyrrolidine (B122466) ring each have characteristic proton signals.

The aromatic region would likely show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The protons on the pyrrolidine ring and the ethoxy chain would appear in the aliphatic region of the spectrum. Analysis of the coupling constants (J-values) between adjacent protons would allow for the determination of the connectivity of the proton network.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H6.20 - 7.10m-
-O-CH₂-4.05t5.8
-N-CH₂- (ethoxy)2.85t5.8
-N-CH₂- (pyrrolidine)2.60m-
-CH₂- (pyrrolidine)1.80m-
-NH₂3.70s-

Note: Predicted data is based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic carbons typically resonate in the downfield region (110-160 ppm), while aliphatic carbons are found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-O (aromatic)159.0
C-N (aromatic)148.0
C-H (aromatic)130.0, 107.0, 105.0, 101.0
-O-CH₂-67.0
-N-CH₂- (ethoxy)55.0
-N-CH₂- (pyrrolidine)54.0
-CH₂- (pyrrolidine)23.5

Note: Predicted data is based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring, the ethoxy chain, and the pyrrolidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the ethoxy chain and the aniline ring, and between the ethoxy chain and the pyrrolidine ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule, confirming the molecular formula of this compound as C₁₂H₁₈N₂O. The theoretical monoisotopic mass of this compound is 206.1419 Da. uni.lu An experimental HRMS measurement would be expected to be in close agreement with this value.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₉N₂O⁺207.1492
[M+Na]⁺C₁₂H₁₈N₂ONa⁺229.1311

Note: Data derived from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A plausible fragmentation pathway would involve the cleavage of the ethoxy bridge and the pyrrolidine ring. A key fragmentation would be the loss of the pyrrolidine moiety. rhhz.net Another likely fragmentation is the cleavage of the C-O bond of the ethoxy group.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
207.15137.08C₄H₁₀N[HOC₆H₄NH₂]⁺
207.15110.07C₆H₇O[C₆H₁₂N]⁺
207.1584.08C₈H₉NO[C₄H₁₀N]⁺
137.08109.07CO[C₅H₆NH₂]⁺

Note: This table represents a plausible fragmentation pattern based on the general fragmentation of similar compounds. rhhz.netresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis of Characteristic Bonds

An experimental IR spectrum of this compound would be expected to display several key absorption bands corresponding to its constituent parts: the aniline ring, the ether linkage, and the pyrrolidine ring.

Aniline Moiety: The primary amine (-NH₂) group on the aniline ring would produce characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration would be expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1350 cm⁻¹ range.

Ether Linkage: The most prominent feature for the ether group would be the strong C-O-C asymmetric stretching vibration, which typically appears in the 1260-1000 cm⁻¹ region.

Pyrrolidine and Ethoxy Moiety: Aliphatic C-H stretching vibrations from the pyrrolidine and ethoxy chain carbons would be expected just below 3000 cm⁻¹. C-H bending vibrations for these groups would be seen in the 1350-1470 cm⁻¹ region. The tertiary amine C-N stretching of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.

Hypothetical Infrared Spectroscopy Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretch3300-3500Primary Aromatic Amine
Aromatic C-H Stretch3000-3100Aniline Ring
Aliphatic C-H Stretch2850-2960Pyrrolidine, Ethoxy Chain
N-H Scissoring (Bend)~1600Primary Aromatic Amine
Aromatic C=C Stretch1450-1600Aniline Ring
C-N Stretch (Aromatic)1250-1350Aniline Ring
C-O-C Asymmetric Stretch1260-1000Ether
C-N Stretch (Aliphatic)1250-1020Pyrrolidine Ring

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring, which often produce strong signals. The C-C stretching vibrations of the pyrrolidine ring would also be expected to be Raman active.

Electronic Absorption and Emission Spectroscopy

These techniques provide insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Spectroscopy for Chromophore Analysis

The primary chromophore in this molecule is the aniline ring. Aniline itself typically exhibits two absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm, which is characteristic of the benzene ring with a lone-pair-donating substituent. The presence of the ethoxy group at the meta position would likely cause a slight red-shift (bathochromic shift) of these absorptions compared to unsubstituted aniline. The solvent used for analysis would also influence the exact position of the absorption maxima.

Fluorescence Spectroscopy for Photophysical Properties

Many aniline derivatives are fluorescent. If this compound is fluorescent, an emission spectrum could be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would likely show a broad emission peak at a longer wavelength than the absorption, with the difference between the absorption and emission maxima known as the Stokes shift. The fluorescence quantum yield and lifetime could also be determined to provide a more complete picture of its photophysical behavior. However, without experimental data, it is not possible to confirm if this compound fluoresces or to describe its specific emission properties.

Solid-State Structural Analysis

The definitive three-dimensional structure of a crystalline compound is determined using single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the orientation of the pyrrolidine ring relative to the ethoxy chain and the planarity of the aniline ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

In the case of this compound, an SCXRD analysis would be invaluable for elucidating its exact molecular structure. Although the molecule itself is not chiral, its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds—is of significant interest. An SCXRD study would reveal the dihedral angles between the aniline ring, the ethoxy linker, and the pyrrolidine ring, providing a detailed picture of its preferred solid-state conformation.

A hypothetical data table that could be generated from an SCXRD analysis is presented below. It is important to note that this table is illustrative and not based on experimental data for this compound.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1334.5
Z4
Density (calculated) (g/cm³)1.225
R-factor (%)4.5

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and investigate polymorphism. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline solid's unit cell, allowing for identification and quality control.

A key application of PXRD is the study of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. For a compound like this compound, understanding its potential for polymorphism would be crucial for any application where the solid-state properties are important.

A PXRD analysis of this compound would involve exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram would show a series of peaks, with the position and intensity of each peak being characteristic of the specific crystalline phase.

Below is a hypothetical PXRD data table, illustrating the kind of information that would be obtained. This data is not experimental for the target compound.

2θ (°) d-spacing (Å) Relative Intensity (%)
10.58.4285
15.25.82100
18.94.6960
21.14.2175
25.83.4550

Theoretical and Computational Chemistry of 3 2 Pyrrolidin 1 Yl Ethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and inherent reactivity of molecules. For a molecule such as 3-[2-(pyrrolidin-1-yl)ethoxy]aniline, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. arabjchem.org It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For this compound, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation approximately. arabjchem.org The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the configuration with the lowest possible energy is found. This optimized geometry represents the most probable structure of the molecule in the gas phase. The results of such a calculation would provide precise data on the molecule's architecture, including the planarity of the aniline (B41778) ring, the pucker of the pyrrolidine (B122466) ring, and the spatial orientation of the ethoxy bridge.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated via DFT

ParameterAtoms InvolvedCalculated Value
Bond LengthC(aromatic)-O1.37 Å
Bond LengthO-C(ethyl)1.43 Å
Bond LengthC(ethyl)-N(pyrrolidine)1.47 Å
Bond AngleC(aromatic)-O-C(ethyl)118.5°
Dihedral AngleC(aromatic)-C(aromatic)-O-C(ethyl)178.9°

Note: This data is illustrative of typical DFT calculation outputs.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. pnu.ac.ir Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational cost.

These high-accuracy methods are valuable for refining the electronic energies of the optimized geometry obtained from DFT. By providing a more precise calculation of the total electronic energy, ab initio methods can be used to validate DFT results and to compute properties where electron correlation effects are particularly important. For this compound, comparing the energies from different levels of theory can provide a high degree of confidence in the computed molecular properties.

Table 2: Hypothetical Comparison of Ground State Energies for this compound

MethodBasis SetCalculated Total Energy (Hartree)
HF6-31G-687.45
B3LYP6-31G-690.88
MP26-31G*-689.12

Note: This data is for illustrative purposes to show the relative energy differences typically observed between methods.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic system. The LUMO would likely be distributed over the aromatic ring. Analysis of these orbitals helps predict how the molecule will interact with other reagents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Implication
HOMO Energy-5.25Electron-donating capability
LUMO Energy-0.15Electron-accepting capability
HOMO-LUMO Gap5.10High kinetic stability

Note: The values are hypothetical and serve to illustrate the application of FMO analysis.

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is calculated by determining the electrostatic potential at the molecule's electron density surface. The ESP map is color-coded to indicate different regions of charge: red typically signifies areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.comwolfram.com Green and yellow represent regions of intermediate or neutral potential.

For this compound, the ESP map would reveal a high negative potential (red) around the nitrogen atom of the aniline group and the oxygen atom of the ethoxy bridge, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group. This detailed charge landscape is invaluable for understanding non-covalent interactions, such as drug-receptor binding, by highlighting how the molecule presents itself electrostatically to other molecules. deeporigin.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Understanding the preferred conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the different possible conformations of a molecule to identify the most stable, low-energy structures. researchgate.net This is achieved by rotating the molecule around its flexible bonds (e.g., the C-C and C-O bonds in the ethoxy chain) and calculating the energy of each resulting conformer. The collection of these conformers and their relative energies forms a potential energy surface (PES), or energy landscape.

Table 4: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C(ar)-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti)0.00
260° (gauche)1.25
3-60° (gauche)1.25

Note: Data is hypothetical, illustrating a simplified energy landscape based on a key dihedral angle.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Protein Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules over time. For a potential drug candidate like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and its behavior when bound to a biological target such as a protein kinase. While direct MD simulation studies on this compound are not extensively available in the public domain, we can infer its likely dynamic properties based on studies of structurally similar kinase inhibitors.

It is hypothesized that in an aqueous solution, the flexible ethoxy linker of this compound would allow the molecule to adopt a wide range of conformations. The pyrrolidine ring is expected to exhibit its characteristic "envelope" and "twist" puckering conformations, which can influence its binding to a protein pocket. The aniline moiety, being relatively rigid, would act as an anchor for potential hydrogen bonding and pi-stacking interactions.

When bound to a kinase active site, MD simulations of analogous compounds have shown that the stability of the protein-ligand complex is crucial for inhibitory activity. For instance, simulations of pyrrolidine-containing inhibitors in complex with kinases have demonstrated that the pyrrolidine ring can form stable hydrophobic and van der Waals interactions within the binding pocket. The stability of such a complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable complex would typically exhibit low RMSD fluctuations, indicating that the ligand remains securely bound in its predicted pose.

Furthermore, MD simulations can elucidate the role of water molecules in mediating protein-ligand interactions. Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the protein, can significantly contribute to the binding affinity. For this compound, the ether oxygen and the aniline nitrogen are potential sites for forming such water-mediated interactions.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions.

Computational Docking against Kinase Binding Sites (e.g., SYK, LRRK2, MYLK)

In the case of SYK , an important mediator in immune signaling, inhibitors often feature a heterocyclic core that interacts with the hinge region. While this compound lacks a typical hinge-binding heterocycle, the aniline nitrogen could potentially serve a similar role. The pyrrolidin-1-yl)ethoxy side chain would then explore other regions of the active site, and its flexibility could allow it to adapt to the specific topology of the SYK binding pocket.

For MYLK , a key enzyme in smooth muscle contraction, inhibitors have been identified that occupy the ATP-binding cleft. researchgate.netnih.gov It is plausible that this compound could also bind in this region, with the aniline forming interactions with the catalytic loop and the pyrrolidine moiety extending into a more solvent-exposed area.

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

The predicted binding mode of this compound within a kinase active site would be stabilized by a combination of non-covalent interactions:

Hydrogen Bonding: The primary amine of the aniline group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively. These groups could form crucial hydrogen bonds with backbone atoms of the kinase hinge region or with the side chains of polar amino acid residues in the active site.

Pi-Stacking Interactions: The aromatic phenyl ring can participate in pi-stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the active site. This type of interaction can further stabilize the ligand in the binding pocket.

Prediction of Binding Modes and Affinities

Based on docking simulations of analogous compounds, a hypothetical binding mode for this compound can be proposed. The aniline ring would likely be positioned in the adenine-binding region of the ATP pocket, forming one or more hydrogen bonds with the hinge region. The ethoxy linker would span across the ribose-binding pocket, and the pyrrolidine ring would be situated in a hydrophobic region, often referred to as the "back pocket."

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), is calculated by the docking software based on a scoring function that evaluates the favorability of the predicted interactions. While these scores are approximations, they are valuable for ranking potential inhibitors and prioritizing them for further experimental testing.

Table 1: Predicted Interactions of a Hypothetical Analog in Kinase Active Sites

Interaction TypeInteracting Ligand MoietyPotential Interacting Kinase Residues
Hydrogen BondingAniline NH2Hinge Region (e.g., Met, Cys)
Hydrophobic InteractionsPyrrolidine Ring, Phenyl RingAliphatic and Aromatic Residues (e.g., Leu, Val, Phe)
Pi-StackingPhenyl RingAromatic Residues (e.g., Phe, Tyr)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Kinase Inhibition Potency

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For kinase inhibitors, QSAR models can predict the inhibitory potency of new, untested compounds based on their molecular descriptors.

Development of QSAR Models Using Molecular Descriptors

To develop a QSAR model for a series of kinase inhibitors that includes this compound or its analogs, a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power.

For aniline derivatives acting as kinase inhibitors, QSAR studies have often highlighted the importance of descriptors related to hydrophobicity and electronic properties of the substituents on the aniline ring. The nature and position of these substituents can significantly influence the binding affinity and selectivity of the inhibitors.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Kinase Inhibitors

Descriptor ClassExample DescriptorsRelevance to Kinase Inhibition
ElectronicPartial Charge on Aniline NitrogenInfluences hydrogen bonding strength with the kinase hinge.
HydrophobicLogPAffects solubility and ability to interact with hydrophobic pockets.
StericMolecular Volume, Surface AreaDetermines the fit of the inhibitor within the binding site.
TopologicalWiener Index, Kier & Hall IndicesRelates molecular branching and connectivity to activity.

Validation of Predictive QSAR Models

The reliability of any QSAR model hinges on its rigorous validation. Validation ensures that the model is not a result of chance correlation and possesses true predictive power for new, untested compounds. The validation process is multifaceted and typically involves both internal and external validation techniques. basicmedicalkey.com

Internal Validation: Internal validation assesses the stability and robustness of the model using the initial dataset. A common and powerful method is cross-validation , particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

Another internal validation method is y-scrambling or response randomization . The biological activity values are randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. If the original model has a statistically significant correlation that is not due to chance, the scrambled models will show very low correlation coefficients.

External Validation: The most crucial test of a QSAR model's utility is its ability to predict the activity of an external set of compounds that were not used in the model's development. nih.gov The dataset is initially divided into a training set, used to build the model, and a test set, used for external validation. The predictive performance is evaluated using the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) is indicative of a reliable predictive model. mdpi.com

For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity, which is a critical parameter for drug absorption and distribution. nih.govresearchgate.net In such studies, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), hydrophilicity factor (Hy), and van der Waals volume (vWV) have been found to be significant. nih.gov The validation of these models would follow the principles outlined above.

Illustrative Data for QSAR Model Validation of Aniline Derivatives:

Validation ParameterValueInterpretation
R² (Coefficient of Determination)0.92The model explains 92% of the variance in the training set.
q² (LOO Cross-Validation)0.85The model has good internal predictive ability.
R²_pred (External Validation)0.88The model has excellent predictive power for external data.

This table represents typical validation data for a robust QSAR model for a series of aniline derivatives and is for illustrative purposes only, as specific data for this compound is not available.

Application of QSAR for Rational Design of Analogues

Once a validated QSAR model is established, it becomes a powerful tool for the rational design of new analogues with potentially improved activity or other desired properties. The model provides insights into the structural features that are either beneficial or detrimental to the biological activity.

For instance, a QSAR study on a series of pyrrolidine analogues acting as dipeptidyl peptidase IV (DPP-IV) inhibitors revealed the importance of shape flexibility and electrostatic parameters in determining their activity. nih.gov This information can be used to guide the synthesis of new compounds with optimized properties.

The process of rational design using a QSAR model typically involves the following steps:

Interpretation of the Model: The descriptors in the QSAR equation are analyzed to understand the structure-activity relationships. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity in a particular region of the molecule could enhance activity.

In Silico Design of New Analogues: Based on the insights from the QSAR model, new molecular structures are designed in silico. This could involve adding or removing specific functional groups, altering the size or shape of the molecule, or modifying its electronic properties.

Prediction of Activity: The biological activity of the newly designed analogues is then predicted using the validated QSAR model.

Selection for Synthesis: Compounds with the most promising predicted activities are then selected for chemical synthesis and subsequent experimental testing.

This iterative cycle of design, prediction, and synthesis can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Illustrative Research Findings for Rational Design of Pyrrolidine Analogues:

Designed AnalogueModification from Parent StructurePredicted Activity (pIC50)Rationale based on QSAR
Analogue 1Addition of a hydroxyl group at position X7.8QSAR model indicated a positive contribution from H-bond donors in this region.
Analogue 2Replacement of a methyl group with a trifluoromethyl group at position Y8.2The model showed that electron-withdrawing groups at this position enhance activity.
Analogue 3Introduction of a flexible side chain at position Z7.5Increased shape flexibility was found to be favorable for activity.

This table provides a hypothetical example of how a QSAR model for pyrrolidine analogues could guide the rational design of new compounds. The specific modifications and predicted activities are for illustrative purposes.

In the context of this compound, a validated QSAR model could be used to explore modifications to the aniline ring, the pyrrolidine ring, or the ethoxy linker to design analogues with potentially enhanced biological activity for a specific target.

Mechanistic Investigations of Kinase Inhibition by 3 2 Pyrrolidin 1 Yl Ethoxy Aniline

Elucidation of the Molecular Mechanism of Leucine-rich Repeat Kinase 2 (LRRK2) Inhibition

Identification of Specific Amino Acid Residues Involved in LRRK2 Binding

Further research and publication in peer-reviewed journals would be required to elucidate the potential inhibitory activities and mechanisms of 3-[2-(pyrrolidin-1-yl)ethoxy]aniline against SYK and LRRK2.

Following a comprehensive search of scientific literature and publicly available data, detailed mechanistic studies specifically investigating the inhibition of Myosin Light Chain Kinase (MYLK) by the chemical compound This compound are not available in the public domain. The conducted searches did not yield specific information regarding its binding kinetics, thermodynamic profile with MYLK, or the identification of specific amino acid residues involved in such an interaction.

Furthermore, no comparative analysis of the inhibition profile of this compound across multiple kinases, nor a structure-based rationalization of its potential kinase selectivity, could be located. Information on the role of the Immunoreceptor Tyrosine Activation Motif (ITAM) in signaling pathways relevant to kinase inhibition by this specific compound is also not present in the available literature.

While the structural motif of anilino-pyrrolidinyl-ethoxy is found in known kinase inhibitors, such as the JAK2 inhibitor Fedratinib which contains the isomeric scaffold "4-[2-(pyrrolidin-1-yl)ethoxy]aniline", specific research detailing the mechanistic aspects of MYLK inhibition by this compound as requested is currently absent from scientific publications. Therefore, the detailed article as outlined in the prompt cannot be generated with scientific accuracy at this time.

Structure Activity Relationship Sar Studies of 3 2 Pyrrolidin 1 Yl Ethoxy Aniline Derivatives in Kinase Modulation

Systematic Modification of the Pyrrolidine (B122466) Ring: Impact on Kinase Binding and Potency

The pyrrolidine ring, a five-membered saturated heterocycle, often serves as a key anchoring group in kinase inhibitors, typically engaging with solvent-exposed regions or hydrophobic pockets of the ATP-binding site. Its conformation and substitution pattern can significantly influence binding affinity and selectivity.

Alterations to the size of the saturated heterocyclic ring can modulate the conformational flexibility and spatial orientation of the molecule, thereby affecting its fit within the kinase active site. While direct SAR studies on 3-[2-(pyrrolidin-1-yl)ethoxy]aniline derivatives with varying ring sizes are not extensively documented in publicly available literature, general principles from related kinase inhibitor series can be informative.

Substitution of the nitrogen atom with other heteroatoms, such as oxygen (to form a tetrahydrofuran (B95107) ring) or sulfur (to form a tetrahydrothiophene (B86538) ring), would eliminate the basic nitrogen, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the kinase hinge region or solvent front. This would likely lead to a significant loss of potency.

Table 1: Hypothetical Impact of Ring Size and Heteroatom Substitution on Kinase Potency This table is illustrative and compiled from general SAR principles in kinase inhibitors, not from a direct study on this compound derivatives.

Ring System Ring Size Key Features Anticipated Impact on Kinase Potency
Azetidine 4-membered Increased ring strain, altered pKa Likely decrease due to unfavorable geometry
Pyrrolidine 5-membered Optimal balance of flexibility and rigidity Reference compound
Piperidine 6-membered Increased flexibility, altered pKa Variable, may decrease or maintain potency
Tetrahydrofuran 5-membered Loss of basic nitrogen, H-bond acceptor Significant decrease due to loss of key interactions

Substitution on the pyrrolidine ring offers a fine-tuning mechanism for optimizing potency and selectivity. The placement and nature of these substituents are critical.

Substitution on the pyrrolidine nitrogen is generally disfavored as it can interfere with the crucial interactions of the nitrogen's lone pair of electrons. However, small alkyl groups might be tolerated in some cases, though they often lead to a reduction in activity.

Substitutions on the carbon atoms of the pyrrolidine ring can have a more profound and varied impact. Introducing small, polar substituents such as hydroxyl or amino groups can create new hydrogen bonding opportunities with the protein, potentially enhancing binding affinity. For instance, a hydroxyl group at the 3-position of the pyrrolidine ring can act as a hydrogen bond donor or acceptor. The stereochemistry of such substituents is often critical, with one enantiomer typically exhibiting significantly higher potency than the other. Non-polar substituents, such as methyl groups, can explore small hydrophobic pockets, which may also lead to improved activity.

Table 2: Hypothetical Influence of Pyrrolidine Substituents on Kinase Potency This table is illustrative and based on general SAR principles in kinase inhibitors.

Substituent Position Substituent Stereochemistry Potential Interaction Anticipated Impact on Kinase Potency
C3 -OH (S) Hydrogen bond donor/acceptor Potential for significant increase
C3 -OH (R) Hydrogen bond donor/acceptor May be less active or inactive depending on fit
C3 -NH2 - Hydrogen bond donor/salt bridge Potential for increase
C2 -CH3 - Steric hindrance Likely decrease

Systematic Modification of the Aniline (B41778) Moiety: Impact on Kinase Binding and Potency

The aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase. The electronic properties and substitution pattern of the aniline ring are critical determinants of inhibitor potency.

Substituents on the aniline ring can modulate the pKa of the aniline nitrogen and introduce new interactions with the kinase. Electron-withdrawing groups (EWGs) such as halogens, cyano, or nitro groups can decrease the basicity of the aniline nitrogen, which can be favorable for certain hinge interactions. For example, in many type II kinase inhibitors, a less basic aniline is preferred. The position of these substituents is also crucial. A substituent at the meta or para position relative to the amino group can have a significant electronic effect without causing steric hindrance.

Electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups increase the electron density on the ring and the basicity of the aniline nitrogen. The effect of EDGs on potency is highly dependent on the specific kinase target and the binding mode of the inhibitor.

Table 3: Hypothetical Positional and Electronic Effects of Aniline Substituents This table is illustrative and based on general SAR principles in kinase inhibitors.

Position Substituent Electronic Effect Anticipated Impact on Kinase Potency
4- (para) -F EWG (weak) Often favorable, can increase potency
4- (para) -Cl EWG Often favorable, can increase potency
4- (para) -CN EWG (strong) May increase potency, but can also introduce unfavorable properties
3- (meta) -OCH3 EDG Variable, can increase or decrease depending on the target

Bioisosteric replacement of the aniline ring with other heterocyclic systems can lead to improved potency, selectivity, and pharmacokinetic properties. The goal of such replacements is to maintain the key interactions of the aniline while altering other properties of the molecule.

Table 4: Potential Bioisosteric Replacements for the Aniline Moiety This table is illustrative and based on common bioisosteric replacements in medicinal chemistry.

Bioisostere Key Features Potential Advantages
Aminopyridine Additional H-bond acceptor, modulated pKa Improved solubility, potential for new interactions
Aminopyrimidine Two H-bond acceptors, altered geometry Can enhance hinge binding, improve selectivity
Indazole Fused bicyclic system, H-bond donor/acceptor Can occupy larger pockets, form additional interactions

Systematic Modification of the Ether Linkage: Impact on Kinase Binding and Potency

The ether linkage in this compound provides a degree of conformational flexibility and connects the pyrrolidine and aniline moieties at an appropriate distance and orientation for optimal binding. While often considered a simple linker, its modification can have a significant impact on the inhibitor's properties.

Bioisosteric replacement of the ether oxygen can alter the molecule's stability, lipophilicity, and conformational preferences. Replacing the oxygen with a sulfur atom (thioether) would increase lipophilicity and potentially alter the bond angles and lengths of the linker. Replacement with an amino group (amine linkage) would introduce a basic center and a hydrogen bond donor, which could form new interactions but also significantly change the physicochemical properties of the compound. Other bioisosteres could include sulfoxides, sulfones, or even short alkyl chains. The choice of linker is critical for maintaining the correct spatial relationship between the two key binding fragments of the molecule.

Table 5: Potential Bioisosteric Replacements for the Ether Linkage This table is illustrative and based on common bioisosteric replacements in medicinal chemistry.

Linkage Key Features Potential Impact on Potency and Properties
-O- (Ether) Flexible, H-bond acceptor Reference linkage
-S- (Thioether) More lipophilic, altered bond angles May decrease potency due to altered geometry, improved metabolic stability
-NH- (Amine) Basic center, H-bond donor Significant change in properties, potential for new interactions or loss of activity
-SO- (Sulfoxide) Polar, H-bond acceptor Increased polarity, may improve solubility
-SO2- (Sulfone) Polar, H-bond acceptor Increased polarity, rigidifies the linker

Conformational Flexibility and Spacing Effects of the Linker

The ethoxy linker in this compound plays a crucial role in orienting the pyrrolidine moiety relative to the aniline headgroup, which in turn influences the molecule's interaction with the target kinase. The flexibility of this two-carbon ether linker allows the pyrrolidine ring to adopt various conformations, enabling it to access and bind to specific pockets within the kinase active site.

The optimal length and flexibility of the linker are critical for achieving high binding affinity. A linker that is too short may not allow the pyrrolidinyl group to reach its optimal binding position, while an overly long or rigid linker could introduce conformational constraints that are detrimental to binding. The two-carbon spacing provided by the ethoxy group often represents a favorable compromise, offering sufficient flexibility without an excessive entropic penalty upon binding.

Linker ModificationKey ObservationImplication for Kinase Affinity
Shortening the linker (e.g., methoxy)Reduced reach of the pyrrolidine moietyMay decrease affinity if key interactions are lost
Lengthening the linker (e.g., propoxy)Increased flexibility and conformational searchCan either improve or decrease affinity depending on the entropic cost of binding
Introducing rigidity (e.g., cyclic linkers)Restricted conformational freedomCan enhance affinity if the locked conformation is bioactive, but may also prevent optimal binding

Replacement with Other Linker Functionalities

Common bioisosteric replacements for the ether linkage in kinase inhibitors include, but are not limited to, thioethers, sulfoxides, sulfones, amines, and amides. Each of these functionalities imparts distinct properties to the molecule in terms of bond angles, polarity, hydrogen bonding capability, and metabolic stability.

For example, replacing the ether oxygen with a sulfur atom to create a thioether can alter the bond angle and lipophilicity of the linker, potentially leading to a different binding orientation and improved interactions with hydrophobic pockets in the kinase. Amide linkers, on the other hand, introduce a hydrogen bond donor and acceptor, which can form additional interactions with the protein backbone and enhance binding affinity. However, amides are also more susceptible to hydrolysis by cellular amidases.

Linker BioisosterePotential AdvantagesPotential Disadvantages
Thioether (-S-)Altered bond angle, increased lipophilicityPotential for oxidation to sulfoxide/sulfone
Amine (-NH-)Introduction of H-bond donor, potential for salt bridgeIncreased basicity, potential for altered ADME properties
Amide (-CONH-)H-bond donor and acceptor capabilitiesSusceptible to hydrolysis, potential for altered solubility
Sulfone (-SO2-)H-bond acceptor, metabolically stableIncreased polarity, potential for reduced permeability

Stereochemical Contributions to Kinase Binding Affinity and Specificity

The pyrrolidine ring in this compound contains a chiral center if substituted, and its stereochemistry can have a profound impact on the binding affinity and selectivity of the inhibitor. nih.gov Kinase active sites are chiral environments, and as such, they can differentiate between stereoisomers of a ligand.

Synthesis and Evaluation of Stereoisomers

The synthesis of enantiomerically pure derivatives of this compound is crucial for evaluating the stereochemical requirements for kinase inhibition. Chiral synthesis can be achieved through various methods, including the use of chiral starting materials (e.g., (R)- or (S)-prolinol), asymmetric catalysis, or chiral resolution of a racemic mixture. mdpi.comdntb.gov.ua

Once synthesized, the individual stereoisomers are evaluated in kinase binding assays to determine their inhibitory potency (e.g., IC50 or Ki values). It is often observed that one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. This difference in activity provides valuable information about the three-dimensional arrangement of the pharmacophore within the kinase active site.

Diastereoselective and Enantioselective Effects on Molecular Interactions

The differential binding of stereoisomers to a kinase target is a result of diastereoselective and enantioselective interactions. For instance, a substituent on the pyrrolidine ring may be able to form a favorable hydrophobic interaction with a specific sub-pocket in the kinase active site in one stereochemical configuration, while in the other configuration, it may experience a steric clash.

Furthermore, the orientation of the basic nitrogen atom of the pyrrolidine ring, which is crucial for forming a salt bridge with an acidic residue in the kinase, can be influenced by the stereochemistry of the ring. An optimal electrostatic interaction may only be possible for one enantiomer. These subtle differences in molecular interactions can translate into significant differences in binding affinity and, consequently, biological activity. Studies on other chiral pyrrolidine-containing kinase inhibitors have demonstrated that the stereochemistry at the 3-position of the pyrrolidine ring can dictate the binding mode and selectivity profile of the inhibitor. nih.gov

Development of Focused Libraries Based on SAR Insights

The SAR data generated from the studies described above provide a roadmap for the design and synthesis of focused libraries of this compound derivatives. The goal of creating a focused library is to explore the chemical space around a promising scaffold in a systematic and efficient manner, with the aim of identifying compounds with improved potency, selectivity, and drug-like properties. nih.govchemrxiv.org

A focused library based on the this compound scaffold would typically involve the systematic variation of three key components:

The Aniline Headgroup: Introduction of various substituents at different positions on the aniline ring to probe for additional interactions with the kinase hinge region and other nearby residues.

The Linker: Synthesis of a series of compounds with different linker lengths, flexibilities, and functionalities to optimize the connection between the aniline and the pyrrolidine moieties.

The Pyrrolidine Moiety: Introduction of various substituents with different stereochemistries on the pyrrolidine ring to maximize interactions with the solvent-exposed region of the kinase active site.

By combining these variations in a combinatorial or semi-combinatorial fashion, a diverse yet focused library of compounds can be generated. High-throughput screening of this library against a panel of kinases can then lead to the identification of lead compounds with superior properties for further development as clinical candidates.

Chemical Biology and Advanced Research Directions for 3 2 Pyrrolidin 1 Yl Ethoxy Aniline

Design and Synthesis of Chemical Probes Based on the 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline Scaffold

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. Photoaffinity and biotinylated probes are two common types used for target identification and validation. However, no specific examples of such probes built from the this compound scaffold are described in peer-reviewed literature.

Photoaffinity Probes for Target Engagement Studies

Photoaffinity probes are designed to form a covalent bond with their target protein upon photoactivation, enabling researchers to identify specific binding partners. The general design of these probes involves incorporating a photoreactive group (such as a diazirine, aryl azide, or benzophenone) into a ligand that binds to the target of interest. While the aniline (B41778) group of this compound could theoretically serve as an attachment point for such a photoreactive moiety, there are no published studies detailing the synthesis or application of such a probe.

Biotinylated Probes for Proteomic Pull-Down Experiments

Biotinylated probes are used to isolate and identify binding partners from complex biological mixtures through the high-affinity interaction between biotin (B1667282) and streptavidin. The design typically involves linking a biotin molecule to a ligand via a spacer arm. The primary amine of this compound would be a suitable functional group for attaching a biotin tag. However, no literature is available that describes the creation or use of a biotinylated version of this specific compound for proteomic studies.

Exploration of Covalent Kinase Inhibition Strategies

Covalent kinase inhibitors offer advantages such as increased potency and prolonged duration of action by forming a permanent bond with a specific amino acid residue in the target kinase. The design of these inhibitors involves incorporating a reactive electrophilic group, or "warhead," into a scaffold that directs the molecule to the kinase's active site.

Design of Electrophilic Warheads and Their Reactivity Profiles

Common electrophilic warheads used in covalent inhibitors include acrylamides, vinyl sulfonamides, and cyanamides, which typically target cysteine residues. The development of a covalent inhibitor from the this compound scaffold would necessitate the addition of such a warhead. There is no available research that details the design, synthesis, or reactivity profiling of any such derivatives of this compound.

Mechanism of Covalent Adduct Formation with Kinases

The mechanism of covalent adduct formation involves the initial non-covalent binding of the inhibitor to the kinase active site, followed by the reaction of the electrophilic warhead with a nearby nucleophilic amino acid residue. Studies in this area would require complex biochemical and structural biology experiments to confirm the covalent modification. No such mechanistic studies involving this compound have been published.

Integration with High-Throughput Screening Methodologies for Novel Kinase Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large chemical libraries against biological targets. While aniline-containing compounds are frequently included in HTS campaigns for kinase inhibitors, there is no specific mention of this compound or its derivatives being used in HTS platforms to identify novel kinase targets. The compound is not highlighted in literature as a hit from any screening efforts or as a foundational scaffold for a screening library.

Future Directions in the Rational Design of Selective Kinase Inhibitors Based on the Compound's Core Scaffold

The this compound scaffold presents a compelling starting point for the development of novel, selective kinase inhibitors. Its structure incorporates key pharmacophoric features—a hydrogen-bond-donating aniline group, a flexible ether linker, and a basic pyrrolidine (B122466) moiety—that can be systematically modified to achieve high potency and selectivity against specific kinase targets. The future of rational drug design using this core structure will likely integrate advanced computational methods with sophisticated synthetic strategies to overcome common challenges in kinase inhibitor development, such as off-target effects and acquired resistance.

A primary challenge in utilizing aniline-based scaffolds is their propensity for metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. nih.gov These metabolites, such as highly electrophilic quinone-imines, can form covalent bonds with proteins, potentially causing idiosyncratic adverse drug reactions. nih.gov Therefore, a crucial future direction is the application of rational design to mitigate this metabolic liability. Strategies will involve the design of bioisosteric replacements for the aniline group that retain its essential binding interactions while reducing the potential for deleterious metabolic processing. nih.gov

Future research will focus on several key areas to unlock the full potential of the this compound scaffold:

Advanced Computational Modeling and AI: The use of de novo structure generators based on reinforcement learning and other artificial intelligence approaches can explore vast chemical space to propose novel derivatives. nih.gov These methods can simultaneously optimize for multiple objectives, including inhibitory activity against the target kinase, selectivity against a panel of off-target kinases, and favorable pharmacokinetic properties. nih.gov Quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR and hybridized models, will be instrumental in predicting the potency of new designs and understanding the structural requirements for activity. researchgate.netmdpi.com Molecular docking studies will continue to be essential for visualizing and analyzing the binding modes of these inhibitors within the ATP-binding pocket of target kinases, guiding modifications to enhance affinity and selectivity. researchgate.netresearchgate.net

Structure-Based and Fragment-Based Design: High-resolution co-crystal structures of scaffold derivatives bound to target kinases will provide invaluable insights for structure-based design. nih.gov This approach allows for the precise design of modifications that exploit unique features of the target's active site, such as specific amino acid residues or pockets not present in other kinases, thereby engineering selectivity. nih.gov For instance, modifications could be designed to form specific hydrogen bonds or salt bridges with residues like the conserved aspartate in the DFG motif of many kinases. researchgate.net Fragment-based approaches may also be employed, where the this compound core serves as a foundational anchor, and new fragments are grown or linked to occupy adjacent pockets, maximizing interactions and potency.

Scaffold Diversification and Analogue Synthesis: Systematic modification of each component of the scaffold is a promising avenue for discovering highly selective inhibitors.

Aniline Ring Substitution: Introducing various substituents onto the aniline ring can modulate electronic properties and create new interactions with the kinase active site. This has been a successful strategy for other aniline-based kinase inhibitors, where substitutions have been pivotal in achieving dual inhibitory activity against targets like Mer and c-Met kinases. nih.gov

Pyrrolidine Moiety Modification: The pyrrolidine ring is a versatile component that can be modified to improve physicochemical properties and target engagement. frontiersin.org The synthesis of proline analogues and other pyrrolidine derivatives offers a pathway to alter basicity, introduce new stereocenters, and explore different vectors for substitution, potentially accessing deeper pockets within the kinase domain. nih.govnih.gov

Linker Optimization: The ethoxy linker provides flexibility, but its length and composition can be altered to optimize the orientation of the pyrrolidine and aniline moieties within the binding site. Replacing the ether with more rigid or functionalized linkers could lock the molecule into a more favorable bioactive conformation.

The rational design process can be guided by structure-activity relationship (SAR) data. The following hypothetical data table illustrates how systematic modifications to the this compound scaffold could be explored to achieve selectivity against two hypothetical kinases, Kinase A and Kinase B.

CompoundR1 (Aniline Ring)R2 (Pyrrolidine Ring)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (Fold, B/A)
Core Scaffold-H-H5508001.5
1a4-Fluoro-H2507503.0
1b4-Trifluoromethyl-H1209507.9
1c4-Methyl-piperazinyl-H852502.9
2a-H3-Hydroxy4804500.9
2b4-Trifluoromethyl3-Hydroxy75120016.0
2c4-Trifluoromethyl3,3-Difluoro60150025.0

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data.

By integrating these advanced design principles, the this compound core scaffold can serve as a versatile platform for generating a new generation of kinase inhibitors. The focus on enhancing selectivity while designing out metabolic liabilities will be paramount to translating these rationally designed molecules into promising therapeutic candidates for various diseases. researchgate.net

An in-depth analysis of the chemical compound this compound reveals a molecule situated at the intersection of academic curiosity and potential application, primarily within the realms of medicinal chemistry and materials science. Despite its specific structure not being the subject of extensive, dedicated academic publications, its constituent parts—the aniline core, the pyrrolidine ring, and the flexible ethoxy linker—are all well-studied motifs. This article synthesizes the available information and provides a forward-looking perspective on its academic research landscape.

Q & A

Q. What are the optimal synthetic routes for 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : Reacting a nitro-substituted precursor (e.g., 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde) with 1-(2-chloroethyl)pyrrolidine under nucleophilic substitution conditions. A base like potassium carbonate in acetone/water is often used to facilitate the reaction .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces nitro groups to amines. For example, 4-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]aniline can be reduced to the target compound in methanol at 40°C .

Salt Formation : Adding HCl to the free base yields the dihydrochloride salt, requiring recrystallization for purification .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., methanol vs. DMF) to improve yields .

Q. How can researchers analytically characterize this compound to confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the presence of pyrrolidine protons (δ 1.8–2.1 ppm) and ethoxy-aniline linkages (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 221.3 for C₁₂H₁₇N₂O) .
  • HPLC-Purity Analysis : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to achieve >95% purity .
  • Elemental Analysis : Validate elemental composition (C, H, N) against theoretical values .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of β-secretase or amyloid precursor protein processing, given structural similarity to indirect β-secretase inhibitors .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs or kinase targets) .
  • Solubility Profiling : Measure logD (pH 7.4) to assess bioavailability. Ethoxy and pyrrolidine groups enhance solubility compared to non-polar analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence bioactivity?

Methodological Answer:

  • SAR Table : Compare analogs (Table 1) to identify critical substituents:
CompoundStructural VariationBioactivity TrendReference
4-(2-(Pyrrolidin-1-yl)ethoxy)anilinePara-substitutionEnhanced receptor affinity
3-Fluoro-4-(pyrrolidin-1-yl)anilineFluorine at meta positionIncreased metabolic stability
2-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)anilineMethoxy ortho to ethoxyReduced solubility
  • Fluorination : Fluorine at meta (3-position) improves membrane permeability and resistance to oxidative metabolism .
  • Ethoxy Position : Para-substitution (vs. ortho) optimizes steric compatibility with enzyme active sites .

Q. How can researchers address low synthetic yields in multi-step reactions?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., PtO₂ vs. Pd/C) for nitro reductions .
  • Temperature Control : Lower reaction temperatures (e.g., 25°C vs. 40°C) reduce side reactions during coupling steps .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) to isolate intermediates .

Q. How to resolve contradictions in reported biological activity across structural analogs?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀ assays to compare potency (e.g., fluorinated vs. non-fluorinated analogs) .
  • Off-Target Profiling : Use kinase selectivity panels to identify non-specific interactions .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain divergent activities (e.g., para vs. meta substitution) .

Q. What computational strategies predict the compound’s physicochemical and ADMET properties?

Methodological Answer:

  • QSAR Models : Train models on pyrrolidine-containing analogs to predict logP, pKa, and bioavailability .
  • Docking Studies : Use AutoDock Vina to simulate binding to β-secretase or amyloid-beta targets .
  • ADMET Prediction : Tools like SwissADME estimate hepatotoxicity and CYP450 inhibition .

Q. What methods ensure high purity (>99%) for in vivo studies?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Ion-Exchange Chromatography : Separate hydrochloride salts from free bases .
  • LC-MS Monitoring : Detect trace impurities (<0.1%) with high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.